Quinoline-3-carbohydrazide

Beschreibung

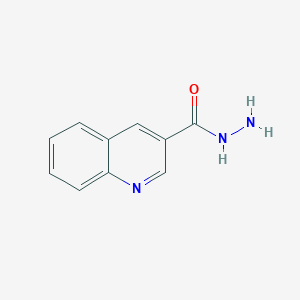

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARLOFXXUFNOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393721 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-61-0 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Quinoline 3 Carbohydrazide

Established Synthetic Routes for the Quinoline-3-Carbohydrazide Core

The synthesis of the fundamental this compound structure can be achieved through several established chemical pathways. These methods often begin with the construction of a quinoline-3-carboxylate ester, which is subsequently converted to the target hydrazide.

The most direct and widely employed method for preparing this compound is the condensation reaction of a corresponding quinoline-3-carboxylate ester with hydrazine (B178648) hydrate (B1144303). researchgate.net This nucleophilic acyl substitution reaction typically involves refluxing the ester, such as ethyl quinoline-3-carboxylate, with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). ajgreenchem.comresearchgate.net The reaction proceeds to give the desired carbohydrazide (B1668358) in high yields.

For instance, ethyl-3-quinoline carboxylate can be converted to this compound by refluxing it with hydrazine hydrate for 24 hours. mdpi.com After cooling, the product precipitates and can be collected, washed with ethanol, and recrystallized to yield a pure white powder. researchgate.netmdpi.com A yield of 89% has been reported for this specific conversion. researchgate.net Similarly, the synthesis of 4-hydroxy-2-oxo-1,2-dihydrothis compound (B2742967) is achieved by suspending its ethyl ester precursor in ethanol, adding hydrazine hydrate, and refluxing the mixture for two hours, resulting in a 90% yield. nih.gov

Table 1: Examples of Condensation Reactions for this compound Synthesis

| Starting Ester | Reagent | Solvent | Conditions | Yield | Reference |

| Ethyl 3-quinoline carboxylate | Hydrazine hydrate | Absolute Ethanol | Reflux | 89% | researchgate.net |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Hydrazine hydrate | Ethanol | Reflux, 2 hours | 90% | nih.gov |

| Ethyl-3-quinoline carboxylate | Hydrazine hydrate | Ethanol | Reflux, 24 hours | 92% | mdpi.com |

| 8-Fluoro-4-hydroxy-3-quinoline carboxylate | Hydrazine hydrate | Methanol | - | - | ajgreenchem.com |

The Gould-Jacobs reaction is a powerful and versatile method for constructing the quinoline (B57606) ring system itself, providing the necessary quinoline-3-carboxylate precursors for hydrazide synthesis. wikipedia.orgrsc.orgmdpi.com This reaction typically begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (EMME). rsc.orgauctoresonline.org The resulting anilinomethylenemalonate intermediate then undergoes a thermally induced cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgauctoresonline.org

The mechanism involves a nucleophilic attack from the aniline's nitrogen onto the malonic ester derivative, followed by the elimination of ethanol. wikipedia.org A subsequent 6-electron cyclization, driven by heat, forms the quinoline ring, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The resulting ester can then be hydrolyzed to a carboxylic acid or directly used for hydrazide formation as described previously. wikipedia.orgsmolecule.com For example, the reaction of 3-(trifluoromethyl)aniline (B124266) with diethyl ethoxymethylenemalonate, followed by thermal cyclization, yields ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a direct precursor for the corresponding carbohydrazide. smolecule.com

A common pathway to synthesize 4-hydroxy-2-oxo-1,2-dihydrothis compound utilizes isatoic anhydride (B1165640) and diethyl malonate as starting materials. nih.govsemanticscholar.org In this method, isatoic anhydride is reacted with diethyl malonate in a solvent like dimethylformamide (DMF). semanticscholar.orgnih.gov The reaction is typically heated, for instance at 85°C for five hours, to afford ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. nih.govsemanticscholar.org

In some procedures, a base such as sodium hydride (NaH) is added to the suspension of isatoic anhydride in DMF at 0°C before the slow addition of diethyl malonate. nih.govresearchgate.net The mixture is then heated to facilitate the reaction. researchgate.net Upon completion, the intermediate ester is precipitated by adding the reaction mixture to ice water. nih.gov This ester, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is then readily converted to the corresponding carbohydrazide intermediate via reaction with hydrazine hydrate. nih.govsemanticscholar.org

Microwave irradiation has emerged as a green and efficient tool to accelerate organic reactions, including the synthesis of quinoline-based hydrazones. arabjchem.orgup.ac.za This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

In the context of this compound chemistry, microwave-assisted synthesis is prominently used in the final derivatization step to form Schiff bases (hydrazones). arabjchem.orgup.ac.za For example, 2-propylquinoline-4-carbohydrazide (B4263686) can be condensed with various aromatic and heteroaromatic aldehydes under microwave irradiation for a period of 1 to 3 minutes. arabjchem.org This rapid, one-step reaction in a sealed tube with ethanol as the solvent produces the target hydrazide-hydrazone derivatives in good to excellent yields (65-93%). arabjchem.org Similarly, other studies report the microwave-assisted condensation of a carbohydrazide intermediate with various ketones to produce hydrazone derivatives, with reaction times also in the range of 1 to 3 minutes. up.ac.za

Derivatization Strategies of this compound

The presence of the -NHNH2 group makes this compound a versatile building block for creating a larger library of compounds, primarily through reactions at the terminal nitrogen atom. researchgate.net

The most common derivatization strategy for this compound is its condensation with a wide variety of aldehydes (or ketones) to form N'-arylidenequinoline-3-carbohydrazides, which are a class of compounds known as Schiff bases or hydrazones. ajgreenchem.comresearchgate.net These reactions are typically straightforward, involving the mixing of the carbohydrazide with the desired aldehyde in a solvent like ethanol. mdpi.com Often, a catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, is added to facilitate the reaction, which may be run at room temperature or under reflux. ajgreenchem.comnih.govsemanticscholar.orgnih.gov

This synthetic route allows for significant molecular diversity, as a vast number of substituted aldehydes can be used to generate a library of derivatives. eurjchem.comjneonatalsurg.com For example, 4-hydroxy-2-oxo-1,2-dihydrothis compound has been reacted with numerous benzaldehyde (B42025) derivatives in refluxing ethanol with a catalytic amount of sulfuric acid to yield the target Schiff bases. nih.govsemanticscholar.org Similarly, this compound has been condensed with aldehydes like 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde (B119727) by refluxing for 5 hours in ethanol with a few drops of acetic acid. mdpi.com The products often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. researchgate.netmdpi.com

Table 2: Examples of Synthesized N'-Arylidenethis compound Derivatives

| This compound Precursor | Aldehyde | Solvent | Catalyst | Yield | Reference |

| This compound | 2-Nitrobenzaldehyde | Ethanol | Acetic Acid | 85% | mdpi.com |

| This compound | 2-Chlorobenzaldehyde | Ethanol | Acetic Acid | - | mdpi.com |

| This compound | 2,4-Dihydroxybenzaldehyde | Ethanol | Acetic Acid | 80% | mdpi.com |

| 4-Hydroxy-2-oxo-1,2-dihydrothis compound | Benzaldehyde derivatives | Ethanol | Sulfuric Acid | - | nih.govsemanticscholar.org |

| 8-Fluoro-4-hydroxy-3-quinoline carbohydrazide | Various suitable aldehydes | Methanol | Glacial Acetic Acid | - | ajgreenchem.comajgreenchem.com |

| 2-Propylquinoline-4-carbohydrazide | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Ethanol | Microwave | 93% | arabjchem.org |

| 2-Propylquinoline-4-carbohydrazide | 3-Methoxybenzaldehyde | Ethanol | Microwave | 65% | arabjchem.org |

Mechanistic Investigations of this compound Synthesis and Derivatization Reactions

The synthesis of this compound derivatives often involves multi-step reactions, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

The synthesis of 8-fluoro-4-hydroxy-3-quinoline carbohydrazide, for example, is a one-step reaction involving the treatment of ethyl 8-fluoro-4-hydroxy-3-quinoline carboxylate with an excess of hydrazine hydrate in methanol. ajgreenchem.com This is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

In the formation of Schiff bases from this compound and aldehydes, the reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. ajgreenchem.com The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amino group of the hydrazide. This is followed by dehydration to form the azomethine (C=N) bond of the Schiff base.

The cyclization of dimedone and carbohydrazide to form macrocyclic ligands in the presence of metal ions like Cr(III) and Fe(III) involves the initial formation of a metal-carbohydrazide complex. ajgreenchem.com This is followed by the addition of dimedone to the refluxing mixture, leading to a template-driven condensation and cyclization to form the macrocyclic complex. ajgreenchem.com

In multicomponent reactions for the synthesis of functionalized quinoline carbohydrazides, the proposed mechanism often involves a domino sequence of reactions. For example, a Michael addition, followed by imine-enamine tautomerization and subsequent cyclization, has been suggested. researchgate.net The use of catalysts like piperidine (B6355638) facilitates these transformations. researchgate.net

Pharmacological and Biological Investigations of Quinoline 3 Carbohydrazide Derivatives

Antimicrobial Efficacy

Quinoline-3-carbohydrazide and its derivatives have emerged as a noteworthy class of compounds, exhibiting a wide range of antimicrobial effects. The inherent flexibility of the quinoline (B57606) ring structure allows for numerous modifications, leading to the development of derivatives with potent activity against various bacterial and fungal pathogens. nih.gov

Antibacterial Activity Profiles

The antibacterial potential of this compound derivatives has been extensively studied. These compounds have shown efficacy against a variety of both Gram-positive and Gram-negative bacteria, with some derivatives acting on crucial bacterial targets like DNA gyrase. nih.gov

Derivatives of this compound have demonstrated significant activity against several Gram-positive bacteria.

Staphylococcus aureus : Numerous studies have reported the anti-staphylococcal properties of these compounds. A series of new hydrazide-hydrazones exhibited low to moderate activity against S. aureus. researchgate.net In another study, quinoline-3-carbaldehyde hydrazone derivatives, specifically compounds 3q5 and 3q6, showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. nih.gov Furthermore, a series of facilely accessible quinoline derivatives displayed potent activity against a panel of multidrug-resistant Gram-positive strains, including MRSA. nih.gov One hybrid derivative, 7b, was identified as a potent anti-staphylococcal agent with a MIC value of 2 µg/mL.

Streptococcus pyogenes : Newly synthesized quinolone derivatives have been evaluated for their in vitro antibacterial activity against Streptococcus pyogenes, indicating the potential of this chemical class against this pathogen.

Enterococcus faecalis : The antibacterial spectrum of quinoline derivatives extends to Enterococcus faecalis. Schiff bases of 2-(quinolin-8-yloxy) acetohydrazide and their copper (II) complexes were found to be effective against this bacterium. Two specific 2,3-N,N-diphenyl quinoxaline (B1680401) derivatives also showed significant activity against E. faecalis strains, with MIC values ranging from 0.25 to 1 mg/L.

The efficacy of this compound derivatives also extends to Gram-negative bacteria, which are often challenging to treat due to their complex cell wall structure.

Pseudomonas aeruginosa : Certain quinoline derivatives have shown excellent antibacterial activity against P. aeruginosa, with some exhibiting mean inhibition zone values up to 10.00 mm. biointerfaceresearch.com However, other studies have reported no significant activity for some derivatives against this bacterium.

Escherichia coli : A number of quinoline-hydrazone derivatives have been synthesized and tested against E. coli. Some have exhibited better activity against E. coli than S. aureus. researchgate.net One derivative was noted for its potent activity, with a mean inhibition value of 9.00 mm. biointerfaceresearch.com In contrast, some synthesized quinoline-hydrazone derivatives showed no antimicrobial activity against E. coli in a disk diffusion assay. nih.gov

Salmonella typhi : Specific research findings on the efficacy of this compound derivatives against Salmonella typhi are not extensively detailed in the provided search results.

Klebsiella pneumoniae : The antibacterial activity of new quinoline derivatives has been evaluated against K. pneumoniae, with most hydrazone derivatives demonstrating very good activity. utmb.edu One study reported that a hybrid derivative, 7b, showed over 50% inhibition against this bacterium at 20 µg/mL and complete inhibition at 50 µg/mL.

Antibacterial Activity of this compound Derivatives

| Derivative/Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Hydrazide-hydrazones | Staphylococcus aureus | Low to moderate activity | researchgate.net |

| Hydrazide-hydrazones | Escherichia coli | More effective than against S. aureus | researchgate.net |

| Derivative 5 | Escherichia coli | 9.00 mm inhibition zone | biointerfaceresearch.com |

| Derivatives 3 and 8 | Pseudomonas aeruginosa | 9.67 and 10.00 mm inhibition zones | biointerfaceresearch.com |

| Compounds 3q5 and 3q6 | MRSA | 16 µg/ml | nih.gov |

| Hydrazone derivatives | Klebsiella pneumoniae | Very good activity | utmb.edu |

| Quinolone derivatives | Streptococcus pyogenes | Active in vitro |

A significant area of investigation for this compound derivatives has been their potential as anti-mycobacterial agents, particularly against the causative agent of tuberculosis.

Mycobacterium tuberculosis : Several series of this compound derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. utmb.edu Many of these compounds have exhibited significant minimum inhibition concentrations (MIC), with some being comparable to first-line drugs like isoniazid. nih.gov The antitubercular activity is often a key focus, with some derivatives designed specifically as potential antimycobacterial agents. One study synthesized 33 different quinoline derivatives and tested their efficacy against M. tuberculosis H37Rv. Most of the hydrazone derivatives, in particular, showed very good antituberculosis activity. utmb.edu

Mycobacterium smegmatis : As a common model organism for M. tuberculosis, M. smegmatis has also been used to test the efficacy of these compounds. Research has shown that several quinoline-3-carbohydrazone derivatives exhibit significant inhibitory activity against this species.

Antifungal Activity Spectrum (e.g., Candida albicans, Penicillium chrysogenum, Aspergillus niger, Aspergillus clavatus)

In addition to antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal pathogens. nih.gov

Candida albicans : Several studies have reported the antifungal potential of these derivatives against C. albicans. nih.gov Some synthesized 2-oxo-N'-[(E)-quinolin-3-ylmethylidene]-2H-chromene-3-carbohydrazones showed significant and equipotent activity against C. albicans. In one study, a particular derivative exhibited significant activity at a concentration of 250 µg/ml.

Penicillium chrysogenum : There is limited specific information in the provided search results regarding the activity of this compound derivatives against Penicillium chrysogenum.

Aspergillus niger and Aspergillus clavatus : Studies on certain 2-oxo-N'-[(E)-quinolin-3-ylmethylidene]-2H-chromene-3-carbohydrazones found that none of the synthesized compounds showed significant antifungal activity against A. niger and A. clavatus.

Antifungal Activity of this compound Derivatives

| Derivative/Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-oxo-N'-[(E)-quinolin-3-ylmethylidene]-2H-chromene-3-carbohydrazones | Candida albicans | Significant and equipotent activity | |

| 2-oxo-N'-[(E)-quinolin-3-ylmethylidene]-2H-chromene-3-carbohydrazones | Aspergillus niger | No significant activity | |

| 2-oxo-N'-[(E)-quinolin-3-ylmethylidene]-2H-chromene-3-carbohydrazones | Aspergillus clavatus | No significant activity | |

| Pyrimidine derivatives 16 and 17 | Various fungal strains | Extremely potent | researchgate.net |

Antimalarial Potential

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, and derivatives of this compound have been explored for this purpose.

Investigations into novel quinoline-pyrazolopyridine hybrids have shown that compounds containing halogen substituents exhibit moderate to good antimalarial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. One compound substituted with chalcone (B49325) and fluorine was identified as the most potent in its series. nih.gov Another study evaluated seventeen different quinoline derivatives, including a 2-chlorothis compound (B12847495) derivative, and found them to possess moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL. mdpi.com The hybridization of the quinoline scaffold with other pharmacologically active moieties is a common strategy to enhance antimalarial potency. nih.gov

Antimalarial Activity of Quinoline Derivatives

| Derivative/Compound | Plasmodium falciparum Strain | Activity/IC50 Value | Reference |

|---|---|---|---|

| Compound 4b | - | 0.014 μg/mL | mdpi.com |

| Compound 4g | - | 0.23 μg/mL | mdpi.com |

| Compound 4i | - | 0.44 μg/mL | mdpi.com |

| Compound 12 | - | 0.46 μg/mL | mdpi.com |

| Quinoline-pyrazolopyridine hybrids (with halogen) | 3D7 | Moderate to good activity | nih.gov |

Anticancer and Cytotoxicity Studies

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. mdpi.comijrpr.com These compounds have been a focus of research due to the broad-spectrum anticancer activity of the quinoline scaffold, which has been effective against cancers of the breast, prostate, colon, and liver, among others. mdpi.comnih.gov

Evaluation against Various Cancer Cell Lines (e.g., neuroblastoma, breast adenocarcinoma)

The cytotoxic effects of this compound derivatives have been evaluated against several cancer cell lines, with notable activity observed against neuroblastoma and breast adenocarcinoma lines. mdpi.com

In a study investigating a series of quinoline-based hydrazide-hydrazones, compounds were tested against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MCF-7 and MDA-MB-231) cell lines. mdpi.com The results indicated that these compounds generally had a more pronounced cytotoxic effect on the neuroblastoma cell lines compared to the breast cancer cell lines. mdpi.com For instance, MCF-7 cells displayed the highest resistance to treatment, while the MDA-MB-231 breast cancer cell line showed greater susceptibility. mdpi.com

One particular derivative, compound 17 , which features an additional methoxy (B1213986) group, was identified as the most potent agent against both neuroblastoma and breast adenocarcinoma cell lines. mdpi.com It significantly reduced cell viability in SH-SY5Y and Kelly neuroblastoma cells by 82% and 96%, respectively. mdpi.com Furthermore, it led to a 33% and 38% reduction in cell viability in MCF-7 and MDA-MB-231 breast cancer cells, respectively. mdpi.com Another compound, 16 , showed IC50 values of 5.7 µM and 2.4 µM against SH-SY5Y and Kelly neuroblastoma cells, respectively. mdpi.com

The table below summarizes the IC50 values of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 16 | SH-SY5Y (Neuroblastoma) | 5.7 mdpi.com |

| 16 | Kelly (Neuroblastoma) | 2.4 mdpi.com |

| 17 | SH-SY5Y (Neuroblastoma) | 2.9 mdpi.com |

| 17 | Kelly (Neuroblastoma) | Not specified |

| 17 | MCF-7 (Breast Adenocarcinoma) | >25.0 mdpi.com |

| Cu-complex of a quinoline Schiff base | A-549 (Lung) | 37.03 ijrpr.com |

| Cu-complex of a quinoline Schiff base | MCF-7 (Breast Adenocarcinoma) | 39.43 ijrpr.com |

Schiff bases derived from this compound and their metal complexes have also been investigated for their anticancer properties. ijrpr.commdpi.com For example, Schiff bases synthesized from this compound and various aldehydes, along with their metal complexes (Cu(II), Ni(II), Co(II), etc.), were tested against MCF-7 and K562 (chronic myelogenous leukemia) cell lines. ijrpr.com The HQ ligand and its copper and nickel complexes demonstrated significant inhibitory effects. mdpi.com

Cell Cycle Modulation (e.g., G1 cell cycle arrest, G2/M phase arrest, S phase arrest)

Quinoline derivatives exert their anticancer effects through various mechanisms, including the disruption of the normal cell cycle progression in cancer cells. mdpi.comijrpr.com This modulation can occur at different phases, leading to an arrest of cell division and proliferation.

G1 Phase Arrest: Certain quinoline hydrazide derivatives have been shown to induce G1 cell cycle arrest. For example, quinoline hydrazide 22 was found to cause G1 arrest and lead to the upregulation of the p27kip1 protein, which is a regulator of the transition from the G0 to the S phase. mdpi.comnih.gov

G2/M Phase Arrest: Many quinoline-based compounds have been reported to arrest the cell cycle at the G2/M phase. mdpi.comnih.gov This is a common mechanism for anticancer agents, as it prevents the cell from entering mitosis.

S Phase Arrest: Some quinoline derivatives have been observed to cause cell cycle arrest during the S phase, which is the DNA synthesis phase. mdpi.comresearchgate.net For instance, certain indolo[2,3-b]quinoline compounds have been shown to inhibit DNA synthesis, leading to S phase arrest. ijrpr.com

The ability of these compounds to halt the cell cycle at different checkpoints highlights their potential as targeted anticancer therapies. ijrpr.com

Induction of Apoptosis Mechanisms

A crucial mechanism through which this compound derivatives exhibit their anticancer activity is the induction of apoptosis, or programmed cell death. ijrpr.comnih.gov This process is essential for eliminating cancerous cells without causing inflammation.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ijrpr.comnih.gov The ability to inhibit angiogenesis is a significant attribute for an anticancer agent. Quinoline derivatives have been recognized for their anti-angiogenic properties. ijrpr.comnih.gov By cutting off the blood supply to tumors, these compounds can effectively starve the cancer cells and prevent their spread. nih.gov While the specific mechanisms of angiogenesis inhibition by this compound derivatives are still under investigation, it represents a promising avenue for their therapeutic application. nih.govresearchgate.net

Receptor Inhibition and DNA Intercalation Mechanisms

The anticancer activity of quinoline derivatives is also attributed to their ability to interact with specific molecular targets, including receptor inhibition and DNA intercalation. mdpi.comnih.gov

Receptor Inhibition: Quinoline-based compounds can act as inhibitors of various receptors that are crucial for cancer cell signaling and proliferation. mdpi.comnih.gov

DNA Intercalation: The planar structure of the quinoline ring allows these molecules to intercalate between the base pairs of DNA. ijrpr.comgrafiati.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. ijrpr.com Some quinoline Schiff base complexes have demonstrated significant DNA cleavage activity, suggesting their potential to act as DNA-targeting anticancer agents. ijrpr.com

Antiviral Activities

Beyond their anticancer properties, quinoline derivatives have also shown promise as antiviral agents. mdpi.compharmascitech.com The quinoline scaffold is present in several clinically used antiviral drugs. jneonatalsurg.com

Research has indicated that certain this compound derivatives possess antiviral activity. For example, some derivatives have shown moderate activity against HIV. thieme-connect.com Specifically, 4-hydroxythis compound (B12215663) derivatives have been synthesized and evaluated for their anti-HIV-1 activity. thieme-connect.com One compound in this series demonstrated a 32% inhibition rate against the virus. thieme-connect.com

The antiviral potential of this compound derivatives warrants further investigation to explore their efficacy against a broader range of viruses and to elucidate their mechanisms of action.

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Antihyperglycemic Activity

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.gov However, the development of effective PTP1B inhibitors has been challenging due to the need for high selectivity and cell permeability. nih.gov

Derivatives of quinoline have been investigated as potential PTP1B inhibitors. Specifically, 4-quinolone-3-carboxylic acid has been introduced as a novel surrogate for phosphotyrosine, the natural substrate of PTP1B. nih.gov By incorporating hydrophobic groups at various positions (C-6, N-1, and C-3) of the quinolone structure, researchers have developed potent PTP1B inhibitors with IC50 values in the low micromolar range. nih.gov Kinetic studies and molecular modeling have suggested that these 4-quinolone-3-carboxylates act as competitive inhibitors by binding to the active site of PTP1B. nih.gov

Molecular docking studies have also been employed to understand the binding modes of this compound derivatives with the PTP1B enzyme. derpharmachemica.com These studies indicate that the potency of these inhibitors is influenced by hydrogen bonding interactions with key amino acid residues in the enzyme's active site, such as Arg24, Asp48, Glu115, Lys120, Cys215, and Ser216. derpharmachemica.com

A series of thiazolidinone-substituted biphenyl (B1667301) scaffold derivatives have also been synthesized and evaluated as PTP1B inhibitors. nih.gov One promising compound from this series, 7Fb, demonstrated the ability to increase insulin-induced tyrosine phosphorylation of the insulin receptor beta subunit (IRβ) in cell-based assays. nih.gov

Table 1: PTP1B Inhibition by Quinoline Derivatives

| Compound Class | Key Features | Inhibition Mechanism | Reference |

|---|---|---|---|

| 4-Quinolone-3-carboxylic acids | Hydrophobic groups at C-6, N-1, C-3 | Competitive | nih.gov |

| Quinoline-3-carbohydrazides | Hydrogen bonding with active site residues | Not specified | derpharmachemica.com |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates like starch into simpler sugars. nih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-amylase inhibitors a valuable target for the management of type 2 diabetes. nih.govmdpi.com

Several studies have explored the potential of quinoline-based compounds as α-amylase inhibitors. For instance, a series of 7-quinolinyl-bearing triazole analogs were synthesized and evaluated for their inhibitory activity against α-amylase. nih.gov The entire series of synthesized compounds demonstrated a wide range of inhibitory activities, with IC50 values ranging from 0.80 ± 0.05 µM to 40.20 ± 0.70 µM, compared to the standard drug acarbose (B1664774) (IC50 = 10.30 ± 0.20 µM). nih.gov Structure-activity relationship (SAR) studies revealed that compounds bearing electron-withdrawing groups, such as fluoro, chloro, and nitro moieties, on the aryl ring attached to the triazole scaffold exhibited more potent α-amylase inhibition than those with electron-donating groups like methyl and methoxy groups. nih.gov

Similarly, novel analogs of quinoline and isoindoline (B1297411) integrated with various heterocyclic rings have been synthesized and tested for their antidiabetic properties. mdpi.com One such compound, 7d, which features a pyridine (B92270) ring and 3,4-dichloro substitution on a phenyl ring, showed noteworthy inhibitory activity against α-amylase with an IC50 value of 0.21 mM, which was comparable to that of acarbose (0.25 mM). mdpi.com

Table 2: Alpha-Amylase Inhibition by Quinoline Derivatives

| Compound Series | Most Potent Compound(s) | IC50 Value(s) | Standard | Reference |

|---|---|---|---|---|

| Quinoline-based triazole hybrids | 11d, 9d, 8d | 0.80 ± 0.05 µM, 1.50 ± 0.10 µM, 1.80 ± 0.10 µM | Acarbose (10.30 ± 0.20 µM) | nih.gov |

| Quinoline- and isoindoline-integrated polycyclics | 7d | 0.21 mM | Acarbose (0.25 mM) | mdpi.com |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is another crucial enzyme involved in carbohydrate metabolism, specifically in the final step of breaking down disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. mdpi.com The inhibition of α-glucosidase is a well-established therapeutic approach for managing postprandial hyperglycemia in individuals with type 2 diabetes. nih.gov

Quinoline-based scaffolds have been extensively investigated for their α-glucosidase inhibitory potential. A series of quinoline-based triazole hybrids demonstrated a diverse range of activities, with IC50 values from 1.20 ± 0.10 µM to 43.30 ± 0.80 µM, against α-glucosidase, with the standard drug acarbose having an IC50 of 9.80 ± 0.20 µM. nih.gov Similar to the findings for α-amylase, compounds with electron-withdrawing groups on the aryl ring showed enhanced inhibitory activity. nih.gov

In another study, quinoline hybrids incorporating 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties were synthesized and evaluated. nih.gov A compound designated as 4i, featuring a bromopentyl sidechain, exhibited the strongest α-glucosidase inhibition with an IC50 value of 15.85 µM, which was more potent than the reference drug acarbose (IC50 = 17.85 µM). nih.gov Kinetic studies of these compounds revealed a non-competitive mode of inhibition, suggesting that they act as allosteric inhibitors. nih.govresearch-nexus.net

Furthermore, quinoline- and isoindoline-integrated polycyclic compounds have also been explored. mdpi.com Compound 7d from this series displayed significant α-glucosidase inhibitory activity with an IC50 of 0.07 mM, which was more potent than acarbose (0.09 mM). mdpi.com

Table 3: Alpha-Glucosidase Inhibition by Quinoline Derivatives

| Compound Series | Most Potent Compound(s) | IC50 Value(s) | Standard | Reference |

|---|---|---|---|---|

| Quinoline-based triazole hybrids | 8d, 9d | 1.20 ± 0.10 µM, 1.90 ± 0.10 µM | Acarbose (9.80 ± 0.20 µM) | nih.gov |

| Quinoline–1,3,4-oxadiazole/1,2,3-triazole hybrids | 4i | 15.85 µM | Acarbose (17.85 µM) | nih.gov |

| Quinoline- and isoindoline-integrated polycyclics | 7d | 0.07 mM | Acarbose (0.09 mM) | mdpi.com |

Beta-Glucuronidase Inhibition

Beta-glucuronidase (β-glucuronidase) is a lysosomal hydrolase that plays a significant role in the deconjugation of β-D-glucuronides. nih.gov Elevated levels of this enzyme have been associated with certain pathological conditions, including colon carcinogenesis and dose-limiting toxicities of some drugs. nih.govscielo.org.mx Therefore, the inhibition of β-glucuronidase is an area of active research.

Quinoline derivatives have shown promise as inhibitors of β-glucuronidase. nih.gov For instance, quinoline-3-carbohydrazides linked to a hydrazone tether have demonstrated promising inhibitory activities. nih.gov Structure-activity relationship studies of these compounds have revealed that substitutions on the quinoline ring significantly influence their potency. An ortho-hydroxyl group on a phenyl ring attached to the hydrazone moiety generally leads to stronger inhibition compared to other substituents like fluoro, chloro, or nitro groups. nih.gov The position of the substituent also matters, with ortho-substituted compounds being more potent than their para- or meta-isomers. nih.gov

In one study, a quinoline-hydrazone derivative, compound 162, emerged as a highly potent inhibitor with an IC50 value of 2.11 µM. nih.gov Molecular docking studies suggested that the hydroxyl group at the 4-position of the quinoline ring forms a crucial hydrogen bond with the catalytic residue Glu451 of the enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been performed on N-arylidenethis compound analogs to understand the structural requirements for their β-glucuronidase inhibitory activity. scielo.org.mx These studies help in identifying key molecular descriptors that can be modified to enhance the inhibitory potency of these compounds. scielo.org.mx

Table 4: Beta-Glucuronidase Inhibition by Quinoline Derivatives

| Compound Class | Most Potent Compound(s) | IC50 Value(s) | Key Structural Features for Activity | Reference |

|---|---|---|---|---|

| Quinoline-hydrazone tethers | 162, 163 | 2.11 µM, 2.60 µM | Ortho-hydroxyl group on the phenyl ring; 4-OH on the quinoline ring | nih.gov |

NF-κB Transcription Factor Pathway Modulation

The nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. nih.gov The canonical NF-κB pathway is a key signaling cascade that can be activated by various stimuli, including the pro-inflammatory cytokine tumor necrosis factor (TNF). nih.gov Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.

A novel quinoline molecule, designated as Q3, has been identified as an inhibitor of the canonical NF-κB pathway. nih.gov In a reporter cell line, Q3 was shown to reduce the signal in TNF-activated cells and decrease the transcription of specific NF-κB target genes. nih.gov

Further investigations into its mechanism of action revealed that Q3 does not inhibit the degradation of IκB (the inhibitor of NF-κB) or the subsequent release of NF-κB dimers in the cytoplasm. nih.gov However, immunocytochemistry studies indicated that Q3 moderately interferes with the TNF-induced nuclear translocation of NF-κB. nih.gov In silico analysis, including molecular docking and dynamics simulations, suggested that Q3 potentially modulates transcriptional activity by inhibiting the interaction of the p65 subunit of NF-κB with DNA. nih.gov This suggests that Q3 could be a promising candidate for development as a specific inhibitor of the NF-κB pathway. nih.gov

Antioxidant Activity Investigations

The quinoline nucleus is a core structure in many compounds analyzed for their antioxidant potential. nih.gov Derivatives of this compound, in particular, have been a subject of interest in the development of novel antioxidants designed to counteract the cellular damage caused by free radicals. nih.gov Research has utilized pharmacophore modeling based on known antioxidant agents like quercetin (B1663063) and curcumin (B1669340) to design and synthesize new quinoline derivatives with predicted antioxidant capabilities. nih.govresearchgate.netnih.gov

The antioxidant efficacy of this compound derivatives is frequently evaluated through a battery of chemical tests that measure their ability to scavenge various reactive oxygen species (ROS). researchgate.netnih.gov These assays are crucial for determining the potential of these compounds to mitigate oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This common assay uses the stable DPPH free radical, which has a deep purple color. nih.gov When neutralized by an antioxidant, the color fades, allowing for spectrophotometric quantification of the scavenging activity. nih.gov In a comparative study of quinoline-based carbohydrazones (CHs) and thiocarbohydrazones (TCHs), TCH derivatives generally showed potent DPPH scavenging activity, with some compounds demonstrating efficacy comparable to the standard antioxidant, Vitamin C. researchgate.net It was noted that mono-hydrazide derivatives were significantly more active than their bis-hydrazone counterparts, suggesting a key role for the free -NH-NH2 group in the antioxidant mechanism. researchgate.net Conversely, another study found that certain quinoline-3-carboxylic acid derivatives lacked significant DPPH radical scavenging capacity when compared to ascorbic acid. nih.gov

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is a highly reactive and damaging ROS. The antioxidant properties of this compound derivatives against this radical have been successfully evaluated. nih.govresearchgate.netnih.gov The benzoic acid method is one technique used to assess this specific scavenging activity. nih.gov

Superoxide (B77818) Radical (O2•−) Scavenging: The superoxide radical is a primary ROS formed in the body. nih.gov The ability of this compound derivatives to scavenge this radical has been confirmed in studies. researchgate.netnih.gov This activity is often measured by monitoring the inhibition of nitro blue tetrazolium (NBT) reduction to formazan. nih.gov

The following table details the DPPH radical scavenging activity, presented as IC₅₀ values (the concentration required to scavenge 50% of the radicals), for several quinoline-based (thio)carbohydrazone derivatives.

| Compound | Type | DPPH Scavenging IC₅₀ (µM) |

| O1 | Mono-Carbohydrazone | 0.87 |

| O2 | Mono-Carbohydrazone | 16.40 |

| O3 | Bis-Carbohydrazone | 0.67 |

| S1 | Mono-Thiocarbohydrazone | 0.14 |

| S2 | Mono-Thiocarbohydrazone | 0.16 |

| S3 | Bis-Thiocarbohydrazone | 0.13 |

| Vitamin C (Reference) | Standard Antioxidant | ~0.16 |

| Data sourced from RSC Advances, 2016, 6, 104763–104781. researchgate.net |

Anti-inflammatory Properties

The quinoline scaffold is present in numerous compounds recognized for their anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net Derivatives of quinoline have been investigated as potential agents for managing inflammatory disorders. researchgate.net Studies have shown that these compounds can exert their effects through various mechanisms, including the suppression of inflammatory mediators. nih.govresearchgate.net

Research into quinoline-3-carboxylic acid derivatives demonstrated that they possess "impressively appreciable anti-inflammation affinities" when tested in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.gov Their potency was found to be comparable to the classical non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

In other studies using the carrageenan-induced paw edema model in rodents, certain derivatives synthesized from 2-chloroquinolin-3-carbaldehyde showed significant anti-inflammatory activity, with effects comparable to the widely used NSAID, diclofenac (B195802) sodium. researchgate.neteurekaselect.com Further research using a xylene-induced ear-edema test in mice identified specific quinoline derivatives that were more potent than ibuprofen. researchgate.net For instance, compounds designated 3g and 6d produced 63.19% and 68.28% inhibition, respectively. researchgate.net

Investigations into a specific derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, revealed its ability to counteract methotrexate-induced inflammation. nih.gov This was evidenced by a significant decrease in inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in lung and liver tissues. nih.gov

Anthelmintic Activity

Quinoline and its derivatives have been identified as a promising class of compounds in the search for new anthelmintic agents to combat parasitic worm infections. nih.gov Helminth infections, such as those caused by gastrointestinal nematodes, pose significant health challenges. nih.gov

High-throughput screening of chemical libraries has been instrumental in identifying quinoline-based molecules with significant anthelmintic properties. nih.govbiorxiv.org In one such screen of a 'Pandemic Response Box' containing 400 compounds, a quinoline derivative, identified as MMV1581032 (also known as ABX464), displayed marked activity against the parasitic nematode Haemonchus contortus and the model organism Caenorhabditis elegans. nih.gov The compound effectively inhibited larval development and motility in the parasites. nih.gov The quinoline scaffold of this hit compound was noted as providing a sound basis for medicinal chemistry optimization. nih.gov

The table below summarizes the observed anthelmintic activity of selected quinoline derivatives from a high-throughput screen.

| Compound | Organism | Observed Activity |

| MMV1581032 (ABX464) | Haemonchus contortus (xL3s) | ≥100% motility reduction; inhibited larval development |

| MMV1581032 (ABX464) | Caenorhabditis elegans (L4/Adult) | 90% motility inhibition |

| MMV1593539 | Haemonchus contortus (xL3s) | 66% motility reduction; inhibited larval development |

| Data sourced from Molecules 2022, 27(19), 6205. nih.gov |

These findings underscore the potential of the this compound framework and its analogs as a foundation for developing new therapeutic agents across different pharmacological categories.

Structure Activity Relationship Sar Studies and Lead Optimization of Quinoline 3 Carbohydrazide Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of quinoline-3-carbohydrazide derivatives is intrinsically linked to their specific structural features. Pharmacophore modeling, a key technique in rational drug design, has been instrumental in identifying the essential three-dimensional arrangement of functional groups required for interaction with biological targets. For antioxidant activity, a prevalent pharmacophore model for this class of compounds includes four critical chemical features: one aromatic ring and three hydrogen bond acceptors. researchgate.netnih.gov

In one specific model based on known antioxidants, the aromatic ring feature of the pharmacophore maps to the aromatic portion of the quinoline (B57606) core. nih.gov The hydrogen bond acceptors (HBA) are crucial for interaction. For instance, in the derivative 4-hydroxy-N'-(5-hydroxy-2-methoxybenzylidene)this compound, the HBAs map to the hydroxyl group at position 5 of the phenolic group, the carbonyl group at position 2 of the quinoline, and the carbonyl of the carbohydrazide (B1668358) moiety. nih.gov This highlights the importance of the quinoline ring system, the hydrazide group, and specific substitutions for creating the necessary interaction points with a biological target.

Furthermore, for activities such as HIV-1 integrase inhibition, the structural arrangement suggests that the adjacent carboxylic and hydroxyl groups on the 4-hydroxythis compound (B12215663) scaffold can act as a metal-binding pharmacophore. thieme-connect.com This chelating motif is a key determinant for this specific biological function. thieme-connect.com The planar nature of the quinoline ring system is also a significant factor, facilitating π-π stacking interactions, while the carbohydrazide moiety enhances solubility and hydrogen-bonding capacity. vulcanchem.com The core structure, therefore, presents a versatile scaffold where the quinoline provides a necessary aromatic feature, and the carbohydrazide group, often in conjunction with other substituents like hydroxyl groups, provides essential hydrogen bonding and chelation capabilities. nih.govthieme-connect.com

Impact of Substituent Effects on Pharmacological Profiles

The pharmacological profile of the this compound scaffold can be significantly modulated by the nature and position of various substituents on the quinoline ring. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in biological efficacy. rsc.org

For instance, in the context of antitubercular activity, the introduction of a trifluoromethyl (-CF3) group at the 8-position of the quinoline ring has been shown to improve inhibitory activity. researchgate.net Conversely, placing a fluorine (-F) atom at the 6-position was found to slightly decrease the compound's potency. researchgate.net This indicates a high degree of sensitivity to the electronic and steric properties of substituents at specific locations. In another study on antitubercular agents, a series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives were synthesized, with several compounds showing promising activity. nih.gov

The electronic properties of the substituents play a crucial role. For antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group (-OCH3) at position-2 enhanced activity, whereas an electron-withdrawing chlorine atom (-Cl) at the same position led to a loss of activity. rsc.org Similarly, SAR studies on anticancer quinolines have shown that a hydroxyl or methoxy group at position 7 can improve antitumor activity. orientjchem.org The position of substitution is equally critical; for certain cancer cell lines, compounds with substitutions at positions 2 and 3 were found to be more active than those substituted at positions 4 and 8. orientjchem.org

The following table summarizes the activity of selected this compound derivatives against Mycobacterium tuberculosis (Mtb) H37Rv, highlighting the influence of different substituents.

| Compound | Substituent (R) | Activity (MIC in µg/mL) |

| 5b | 2,4-dichloro | 1.56 |

| 5e | 4-nitro | 3.12 |

| 5h | 3-bromo | 1.56 |

| 5j | 4-(trifluoromethyl) | 0.78 |

| 6c | 4-chloro | 6.25 |

| Data sourced from a study on antitubercular agents, where various N'-substituted-benzylidene-4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazides (series 5) and related derivatives were synthesized and evaluated. nih.gov |

This data illustrates that substituents on the N'-benzylidene portion of the molecule profoundly impact the antimycobacterial potency, with electron-withdrawing groups like trifluoromethyl and dichloro substitutions leading to highly potent compounds.

Design Principles for Enhanced Potency and Selectivity

The rational design of this compound derivatives to enhance potency and selectivity relies on several key principles, including molecular hybridization and targeted substituent modification. Molecular hybridization involves combining two or more pharmacophoric groups into a single molecule to create new chemical entities with improved biological profiles compared to the parent compounds. acs.org This strategy has been successfully employed by integrating the quinoline scaffold with a hydrazine (B178648) moiety, aiming to produce hybrids with broad-spectrum antimicrobial activities. acs.org

Computational methods are central to modern design principles. orientjchem.org In silico docking studies can predict the binding modes of newly designed compounds within the active site of a target enzyme or receptor, such as the enoyl-ACP reductase in Mycobacterium tuberculosis. nih.gov This allows for the pre-selection of candidates that are most likely to exhibit high affinity and specific interactions, guiding synthetic efforts toward more promising molecules.

Furthermore, optimizing potency and selectivity often involves modifying the quinoline scaffold itself. orientjchem.org For instance, research into inhibitors of c-Met kinase, a target in cancer therapy, involved modifying the quinoline scaffold with various substituents to fine-tune potency and selectivity, achieving IC50 values below 1 nM. orientjchem.org The goal is to enhance interactions with the desired biological target while minimizing off-target effects. This can be achieved by introducing groups that form specific hydrogen bonds or hydrophobic interactions within the target's binding pocket, thereby increasing both the strength and specificity of the binding. orientjchem.org

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by substituting one functional group with another that possesses similar physicochemical properties. This approach can significantly alter a molecule's biological activity, selectivity, and pharmacokinetic profile. nih.gov In the context of the this compound scaffold, bioisosteric replacement has been explored as a means to develop novel therapeutic agents.

One notable example involves a bioisosteric replacement approach to modify antitubercular agents. In this strategy, the 3-carbohydrazide moiety of the quinoline scaffold was replaced. dntb.gov.ua Such a modification aims to retain the essential binding interactions of the original molecule while potentially improving other properties like metabolic stability or cell permeability. The success of a bioisosteric replacement is highly dependent on the specific context of the molecule and its biological target. drughunter.com

These examples underscore the utility of bioisosteric replacement as a key tool in the lead optimization phase of drug discovery, allowing for the fine-tuning of the this compound scaffold to generate derivatives with improved therapeutic potential. nih.govdntb.gov.ua

Computational Chemistry and Molecular Modeling Applications in Quinoline 3 Carbohydrazide Research

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoline-3-carbohydrazide research, it has been instrumental in understanding how these compounds interact with various biological targets at a molecular level.

Prediction of Binding Affinity and Ligand-Target Interactions

Molecular docking simulations have been successfully employed to predict the binding affinities of this compound derivatives to their target proteins. For instance, studies on N-Arylidenethis compound analogs as potential β-glucuronidase inhibitors revealed that the most potent compound exhibited a strong binding score of -8.9 kcal/mol. scielo.org.mx This indicates a favorable binding interaction with the enzyme. scielo.org.mx Similarly, docking studies of this compound derivatives with protein tyrosine phosphatase 1B (PTP1B), a target for antihyperglycemic agents, have been performed to identify their binding modes. derpharmachemica.comresearchgate.net The negative G-scores obtained from these simulations are indicative of the binding interactions, with more negative values suggesting stronger binding. derpharmachemica.com

In another study, the binding affinity of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydrothis compound derivatives to the HIV-1 integrase active site was investigated, with binding energies ranging from -7.3 to -7.9 kcal/mol. nih.gov These computational predictions of binding affinity are crucial for prioritizing compounds for further experimental testing.

Identification of Key Amino Acid Residues in Binding Sites

A significant outcome of molecular docking is the identification of specific amino acid residues within the binding pocket of a target protein that are crucial for ligand recognition and binding. For this compound derivatives targeting PTP1B, molecular docking studies have identified several key amino acid residues, including Arg24, Asp48, Glu115, Lys116, Lys120, Cys215, Ser216, and Ala217, as being responsible for inhibitor potency through hydrogen bonding interactions. derpharmachemica.comresearchgate.net

In the case of N-Arylidenequinoline-3-carbohydrazides as β-glucuronidase inhibitors, docking studies have also elucidated the specific amino acid residues involved in the interaction between the ligand and the enzyme. scielo.org.mx Similarly, for quinoline-3-carboxamide (B1254982) derivatives, docking studies have identified key interacting residues in kinases such as PI3Kγ (Trp812, Tyr867, and Asp964) and ATM (Tyr73 and Asp207). mdpi.com This detailed information on protein-ligand interactions is invaluable for understanding the structural basis of inhibition and for designing more potent and selective inhibitors.

Elucidation of Potential Mechanisms of Action at the Molecular Level

By visualizing the binding poses and interactions of this compound derivatives within the active sites of their targets, molecular docking provides insights into their potential mechanisms of action. For example, the docking of this compound derivatives into the active site of PTP1B suggests that they act as inhibitors of this enzyme, which is a key regulator in insulin (B600854) signaling pathways. derpharmachemica.comresearchgate.net The ability of these compounds to form hydrogen bonds and engage in hydrophobic interactions within the active site explains their inhibitory potential. derpharmachemica.comresearchgate.net

Furthermore, the docking of newly synthesized this compound derivatives into the enoyl-ACP reductase receptor has been used to understand their mode of action as potential antitubercular agents. nih.govresearchgate.net Similarly, docking studies on 4-hydroxythis compound (B12215663) derivatives have been conducted to predict their interaction with the active site of HIV-1 integrase and elucidate their probable mechanism of action as anti-HIV-1 agents. thieme-connect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds.

Development of Predictive Models for Biological Activity

QSAR models have been developed for various series of this compound derivatives to predict their biological activities. For a set of 30 N-Arylidenethis compound analogs with β-glucuronidase inhibitory activity, a statistically significant QSAR model was developed using Multi-Linear Regression (MLR) analysis with the Genetic Function Algorithm (GFA) method. scielo.org.mxscielo.org.mx The best model exhibited a high squared correlation coefficient (R²) of 0.9749, indicating a strong correlation between the descriptors and the biological activity. scielo.org.mxscielo.org.mx

Another study focused on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis developed a QSAR model with good statistical parameters (R² = 0.83), which was validated through various methods. nih.gov These predictive models are valuable tools for screening virtual libraries of compounds and for guiding the synthesis of new derivatives with improved potency. For N-Arylidenequinoline-3-carbohydrazides, the developed QSAR model was validated internally and externally, demonstrating its ability to predict the activity of new compounds. scielo.org.mx

Selection of Optimal Physicochemical Descriptors

A critical step in QSAR modeling is the selection of appropriate molecular descriptors that are relevant to the biological activity of interest. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. In the QSAR study of N-Arylidenequinoline-3-carbohydrazides, a semi-empirical method (PM6 basis set) was used for geometry optimization to calculate the descriptors. scielo.org.mxscielo.org.mx

For the QSAR model of quinolinone-based thiosemicarbazones, the selected descriptors suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov The model indicated that an increase in molecular volume favors biological activity, while increased electron density and electronegativity might lead to a slight decrease in activity. nih.gov The careful selection and interpretation of these descriptors provide valuable insights into the structural requirements for potent biological activity.

Internal and External Validation of QSAR Models

The reliability and predictive power of Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives are rigorously assessed through comprehensive internal and external validation procedures. scielo.org.mxresearchgate.netresearchgate.net These validation steps are crucial to ensure that the developed models are statistically sound and can accurately forecast the biological activity of new, untested compounds. scielo.org.mxresearchgate.netresearchgate.net

In a study involving 30 N-Arylidenethis compound analogs, a Multi-Linear Regression (MLR) analysis using the Genetic Function Algorithm (GFA) method was employed to build QSAR models. scielo.org.mxresearchgate.netresearchgate.net The robustness of the models was confirmed through internal validation, often assessed by the leave-one-out cross-validation correlation coefficient (Q²CV), and external validation, evaluated by the predictive correlation coefficient (R²pred) for a set of compounds not used in the model development. scielo.org.mx

One of the developed QSAR models demonstrated strong statistical fitness. scielo.org.mx The selection of the best model was based on its performance in these validation metrics. scielo.org.mxresearchgate.netresearchgate.net The Williams plot, a graphical tool for assessing the applicability domain of a QSAR model, further supported the model's capacity to make reliable predictions for new compounds within its defined chemical space. scielo.org.mxresearchgate.net

Table 1: Statistical Parameters of a QSAR Model for N-Arylidenequinoline-3-Carbohydrazides

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9749 | Coefficient of determination for the training set. |

| R²adj | 0.9666 | Adjusted R² value. |

| Q²CV | 0.9538 | Cross-validated correlation coefficient (internal validation). |

| R²pred | 0.6493 | Predictive R² for the external test set (external validation). |

Data sourced from a study on N-Arylidenequinoline-3-carbohydrazides analogs. scielo.org.mx

These validation processes ensure that the resulting QSAR models are not a product of chance correlation and possess genuine predictive ability for designing novel this compound derivatives with desired biological activities. scielo.org.mxjournalmedicals.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.govscience.govgrafiati.comscience.gov This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov

In research focused on developing novel antioxidants, a ligand-based pharmacophore model was generated from a set of known active antioxidant agents. nih.govnih.gov Using the Catalyst/HipHop algorithm, ten common feature hypotheses were generated based on a training set of five molecules. nih.gov The chemical features considered included hydrogen bond acceptors, hydrogen bond donors, aromatic rings, positive ionizable groups, and hydrophobic groups. nih.gov

The highest-ranked hypothesis, Hypo1, was selected for further use. nih.gov This model consisted of four key chemical features: one aromatic ring (RA) and three hydrogen bond acceptors (HBA). nih.govnih.gov The model's features mapped well onto the structural elements of highly active compounds like quercetin (B1663063), validating its relevance. nih.gov

Table 2: Summary of Top Pharmacophore Hypotheses for Antioxidant Activity

| Hypothesis | Features | Score | Direct Hit Mask |

|---|---|---|---|

| Hypo 1 | RAAA | 36.68 | 01111 10000 |

| Hypo 2 | RAAA | 36.65 | 01111 10000 |

| Hypo 3 | RAAA | 36.29 | 01111 10000 |

| Hypo 4 | AAAA | 35.82 | 11101 00010 |

| Hypo 5 | AAAA | 35.19 | 11101 00010 |

(R: Ring Aromatic, A: Hydrogen Bond Acceptor, H: Hydrophobic). researchgate.net The direct hit mask indicates how well the features of the training set molecules are mapped. researchgate.net

The validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the hypothesis. nih.govnih.gov In the antioxidant study, the best pharmacophore hypothesis was used to search the Maybridge and National Cancer Institute (NCI) databases. nih.govnih.govscience.govscience.gov

This virtual screening process, employing a "fast flexible search" approach, resulted in the identification of 300 hits from each database. researchgate.net After further filtering, sixteen of these compounds were selected for experimental testing. nih.govnih.gov The selected compounds demonstrated good antioxidant activity in various chemical tests, thereby validating the pharmacophore hypothesis and its utility in discovering new active quinoline (B57606) derivatives. nih.govresearchgate.net This success highlights the effectiveness of virtual screening in identifying initial hits for further development. mdpi.comnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Computational, or in silico, prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. researchgate.netderpharmachemica.comresearchgate.net These predictions help to assess the potential pharmacokinetic profile of candidate molecules, filtering out compounds that are likely to fail in later stages of development due to poor bioavailability or other undesirable properties. derpharmachemica.comfrontiersin.org

For various series of this compound derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness and pharmacokinetic parameters. researchgate.netresearchgate.nettandfonline.comtandfonline.combohrium.com For instance, in a study of N-Arylidenequinoline-3-carbohydrazides as potential β-glucuronidase inhibitors, pharmacokinetic studies confirmed the bioavailability of the compounds. scielo.org.mxresearchgate.netresearchgate.netjmcs.org.mx

Similarly, for a series of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydrothis compound derivatives, in silico ADME predictions indicated that the compounds followed the necessary criteria for orally active drugs, suggesting their potential for development as oral drug candidates. tandfonline.comtandfonline.com Computational tools like QikProp and the SwissADME server are commonly used for these predictions, providing insights into properties like water solubility, membrane permeability, and potential for metabolism. mdpi.comresearchgate.netderpharmachemica.comresearchgate.net

Table 3: Predicted ADME Properties for Selected this compound Derivatives

| Compound ID | Molecular Weight | logP o/w | % Human Oral Absorption |

|---|---|---|---|

| 5a | 444.504 | 5.523 | 100 |

| 6a | 460.959 | 5.120 | 100 |

| 7a | 489.502 | 4.821 | 91.952 |

| 5b | 505.957 | 4.431 | 78.757 |

| 6b | 474.531 | 5.829 | 100 |

| 7b | 490.985 | 5.169 | 100 |

Data from a study on this compound derivatives as PTP1B inhibitors. derpharmachemica.com

Lipinski's "Rule of Five" is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential to be an orally active drug in humans. nih.gov The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Multiple studies on this compound derivatives have demonstrated their compliance with Lipinski's Rule of Five. scielo.org.mxresearchgate.netresearchgate.netjmcs.org.mxnih.gov For example, a study on 30 N-Arylidenethis compound analogs indicated that none of the compounds violated any of the conditions set by the rule. scielo.org.mxresearchgate.netresearchgate.netjmcs.org.mx Another investigation into new quinoline-3-carbonitrile derivatives also found that all synthesized compounds (QD1-QD5) obeyed the Rule of Five, with logP values below 5, hydrogen bond acceptors less than 10, and hydrogen bond donors less than 5. nih.gov This compliance suggests a higher probability of good oral bioavailability for these classes of this compound compounds.

Advanced Analytical and Spectroscopic Characterization Techniques for Quinoline 3 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of quinoline-3-carbohydrazide derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In ¹H NMR spectra of this compound derivatives, characteristic signals are observed that confirm the presence of the quinoline (B57606) core and the carbohydrazide (B1668358) moiety. For instance, the protons of the quinoline ring typically appear in the aromatic region, with chemical shifts (δ) ranging from approximately 7.30 to 9.40 ppm. csic.essmolecule.com The NH proton of the hydrazide group is often observed as a singlet at a downfield chemical shift, for example, around δ 12.54 ppm in (E)-N'-(2-nitrobenzylidene)this compound. csic.es The azomethine proton (-CH=N-) in Schiff base derivatives of this compound also gives a characteristic singlet, often found between δ 8.44 and 9.36 ppm. csic.essmolecule.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, typically appearing in the range of δ 162-168 ppm. smolecule.com The carbons of the quinoline ring resonate in the aromatic region, with their specific shifts influenced by the substitution pattern. For example, in a 4-hydroxy-2-oxo-1,2-dihydrothis compound (B2742967) derivative, the C4 carbon bearing the hydroxyl group appears at a distinct chemical shift. smolecule.com

¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Assignments |

| (E)-N'-(2-Nitrobenzylidene) this compound | DMSO-d₆ | 12.54 (s, 1H, NH), 9.36 (s, 1H, azomethine -HC=N-), 8.98 (s, 1H, quinoline H), 8.93 (s, 1H, quinoline H) csic.es |

| 3-Chlorobenzylidene-4-hydroxy-2-oxo-1,2-dihydrothis compound | DMSO-d₆ | 16.54 (s, 1H, OH), 13.39 (s, 1H, NH), 12.11 (s, 1H, NH), 8.49 (s, 1H, =CH), 8.01 (d, 1H, quinoline H₅), 7.33-7.81 (m, aromatic H) smolecule.com |

| 4-Hydroxy-N'-(2-methylbenzylidene)-2-oxo-1,2-dihydrothis compound | DMSO-d₆ | 16.77 (s, 1H, OH), 13.26 (s, 1H, NH), 12.04 (s, 1H, NH), 8.67 (s, 1H, =CH), 8.01 (d, 1H, quinoline H₅), 2.50 (s, 3H, CH₃) smolecule.com |

¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Assignments |

| N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]pyridine-3-carbohydrazide | DMSO-d₆ | 163.01 (C=O amide), 161.63 (C-O phenolic), 150.02 (C-F quinoline), 146.23 (C=N azomethine) |

| 3-Chlorobenzylidene-4-hydroxy-2-oxo-1,2-dihydrothis compound | DMSO-d₆ | 173.29, 168.12, 162.84, 149.78, 139.36, 96.46 (Various C=O and aromatic carbons) smolecule.com |

| 4-Hydroxy-N'-(2-methylbenzylidene)-2-oxo-1,2-dihydrothis compound | DMSO-d₆ | 172.94, 167.68, 163.12, 154.31, 142.50, 94.65, 22.54 (CH₃) (Various C=O and aromatic carbons) smolecule.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives. The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different bonds.

Key diagnostic bands in the IR spectra of these compounds include the N-H stretching vibrations of the amine and amide groups, which typically appear in the region of 3100-3400 cm⁻¹. csic.essmolecule.com The carbonyl (C=O) stretching vibration of the hydrazide group is a strong, sharp absorption band usually observed between 1640 and 1685 cm⁻¹. csic.essmolecule.com In Schiff base derivatives, the azomethine (-HC=N-) stretching vibration is found around 1619-1660 cm⁻¹. csic.es The C=N stretching vibration within the quinoline ring itself is also identifiable, often appearing in the range of 1595-1608 cm⁻¹. csic.es

Characteristic IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Functional Group | Typical Wavenumber Range (cm⁻¹) | References |

| N-H (Amide/Amine) | 3176 - 3282 | csic.es |

| C=O (Amide I) | 1641 - 1660 | csic.es |

| C=N (Azomethine) | 1619 - 1630 | csic.es |

| C=N (Quinoline) | 1595 - 1608 | csic.es |

| O-H (Phenolic) | 3208 - 3444 | |

| C-O (Phenolic) | 1248 - 1438 | csic.es |

Mass Spectrometry (LC-MS, ESI-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and using electrospray ionization (ESI), is indispensable for determining the molecular weight and confirming the elemental composition of this compound derivatives.

In ESI-MS, molecules are ionized, typically by protonation to form [M+H]⁺ ions or deprotonation to form [M-H]⁻ ions, which are then detected based on their mass-to-charge ratio (m/z). This technique allows for the precise determination of the molecular mass of the synthesized compounds, providing strong evidence for their identity. For example, the LC-MS (ESI) of 4-hydroxy-N'-(2-methylbenzylidene)-2-oxo-1,2-dihydrothis compound shows a protonated molecular ion peak at m/z 322 [M+H]⁺, which corresponds to its calculated molecular weight. smolecule.com Similarly, 3-chlorobenzylidene-4-hydroxy-2-oxo-1,2-dihydrothis compound exhibits an [M-H]⁻ peak at m/z 340. smolecule.com High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the molecular formula.

ESI-MS Data for Selected this compound Derivatives

| Compound | Ionization Mode | Observed m/z | Molecular Formula |

| N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]pyridine-3-carbohydrazide | Positive | 311.59 [M+H]⁺ | C₁₆H₁₁FN₄O₂ |

| N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]-6-methylpyridine-3-carbohydrazide | Positive | 325.16 [M+H]⁺ | C₁₇H₁₃FN₄O₂ |

| 4-Hydroxy-N'-(2-methylbenzylidene)-2-oxo-1,2-dihydrothis compound | Positive | 322 [M+H]⁺ | C₁₈H₁₅N₃O₃ |

| 2-Chlorobenzylidene-4-hydroxy-2-oxo-1,2-dihydrothis compound | Negative | 340 [M-H]⁻ | C₁₇H₁₂ClN₃O₃ |

| 4-Hydroxy-N′-(4-substituted-benzoyl)this compound | Positive | 307.80 [M+H]⁺ | C₁₇H₁₃N₃O₃ |

| 4-Hydroxy-N′-(4-fluorobenzoyl)this compound | Positive | 325.81 [M+H]⁺ | C₁₇H₁₂FN₃O₃ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for this compound derivatives by determining the precise arrangement of atoms in the solid state. This technique allows for the measurement of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.

For instance, the crystal structure of derivatives like (E)-N'-(2-chlorobenzylidene)this compound monohydrate has been determined, revealing the planarity of the quinoline ring system and the E-configuration of the azomethine double bond. csic.es X-ray diffraction studies have also been crucial in confirming the structure of various substituted this compound derivatives, providing unequivocal evidence of their synthesis. researchgate.netchromatographyonline.com The solid-state packing of these molecules, often influenced by hydrogen bonding and π-π stacking interactions, can also be elucidated, which is important for understanding their physical properties. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric systems present in the molecule.

The quinoline ring system itself is a major chromophore, and its absorption spectrum is influenced by the nature and position of substituents. Derivatives of this compound typically exhibit absorption bands in the UV region. For example, hydrazone derivatives of 6-fluoro-2-hydroxyquinoline show λmax values in the range of 383-385 nm. The electronic absorption spectra can be influenced by the solvent, and such studies can provide information about the nature of the electronic transitions (e.g., π-π* or n-π*). researchgate.net

UV-Vis Absorption Maxima (λmax) for Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]pyridine-3-carbohydrazide | Not Specified | 383 | |

| N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]-6-methylpyridine-3-carbohydrazide | Not Specified | 385 | |

| Hydrazones of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | PBS (pH 7.4) | Time-dependent changes observed for some derivatives | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and its derivatives. This method separates the main compound from any impurities, such as starting materials, byproducts, or degradation products.